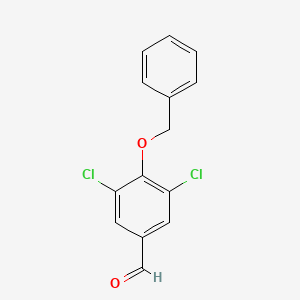

4-(Benzyloxy)-3,5-dichlorobenzaldehyde

カタログ番号 B1333733

CAS番号:

289662-11-9

分子量: 281.1 g/mol

InChIキー: MOEUXDGQMNVPHZ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds often involves reactions with various reagents. For instance, a series of aldotetronic acid-based hydroxamic acids was synthesized from a key compound by aminomethylation with paraformaldehyde and substituted amines .Chemical Reactions Analysis

The chemical reactions involving similar compounds often depend on the specific functional groups present in the molecule. For example, an epoxide like ®-2-(4-(Benzyloxy)-3-nitrophenyl)oxirane can react with nucleophiles to form covalent adducts .科学的研究の応用

1. Synthesis of Transition Metal Complexes

- Application Summary: This compound is used in the synthesis of transition metal complexes derived from Schiff base ligands . These complexes have shown potent biological applications .

- Methods of Application: The compound is used in the condensation reaction with various aminophenol derivatives to synthesize Schiff base ligands . These ligands then coordinate with metal ions in a 1:1 molar ratio .

- Results: The synthesized metal(II) complexes showed high potency in in vitro antioxidant activity and antimicrobial activities against several bacterial and fungal strains .

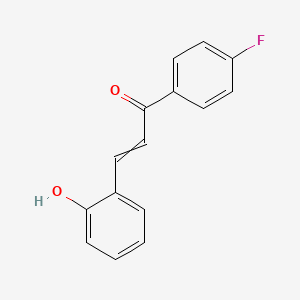

2. Synthesis of Chalcone Derivatives

- Application Summary: “4-(Benzyloxy)-3,5-dichlorobenzaldehyde” is used in the synthesis of chalcone derivatives, which have wide applications in pharmaceutical and medicinal chemistry .

- Methods of Application: The compound is synthesized by coupling with aromatic substituted aldehyde .

- Results: The synthesized compounds were screened for antimicrobial activity .

3. Development of PPARα Agonists

- Application Summary: This compound has been used in the development of Peroxisome proliferator-activated receptor alpha (PPARα) agonists . PPARα is expressed in retinal Müller cells, endothelial cells, and in retinal pigment epithelium . Agonism of PPARα ameliorates inflammation, vascular leakage, neurodegeneration, and neovascularization associated with retinal diseases .

- Methods of Application: The compound was used in the design, synthesis, and evaluation of second-generation analogues .

- Results: The studies identified a pipeline of candidates that reach cellular potencies <50 nM and exhibit >2,700-fold selectivity for PPARα over other PPAR isoforms .

5. Synthesis of Schiff Base Ligands

- Application Summary: This compound is used in the synthesis of Schiff base ligands by condensation reaction with various aminophenol derivatives . These ligands are then used to synthesize Co(II), Ni(II), Cu(II) and Zn(II) complexes .

- Methods of Application: The compound is used in the condensation reaction with various aminophenol derivatives to synthesize Schiff base ligands . These ligands then coordinate with metal ions in a 1:1 molar ratio .

- Results: The synthesized metal(II) complexes showed high potency in in vitro antioxidant activity and antimicrobial activities against several bacterial and fungal strains .

6. Medical Depigmentation

- Application Summary: Monobenzone, also called 4-(Benzyloxy)phenol, is used as a topical drug for medical depigmentation . It is a colorless solid that is classified as the monobenzyl ether of hydroquinone .

- Methods of Application: The compound is applied topically for medical depigmentation .

- Results: The topical application of monobenzone in humans may cause destruction of melanocytes and permanent depigmentation .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

3,5-dichloro-4-phenylmethoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O2/c15-12-6-11(8-17)7-13(16)14(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOEUXDGQMNVPHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381991 |

Source

|

| Record name | 4-(benzyloxy)-3,5-dichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyloxy)-3,5-dichlorobenzaldehyde | |

CAS RN |

289662-11-9 |

Source

|

| Record name | 4-(benzyloxy)-3,5-dichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された